Ethyl 2,4-dioxoheptanoate
Overview
Description
Ethyl 2,4-dioxoheptanoate is an organic compound with the chemical formula C9H14O4. It is a colorless liquid at room temperature and has a sweet, fruity taste. This compound is primarily used as a flavoring agent in the food industry, imparting a fruity flavor to various products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,4-dioxoheptanoate is typically synthesized through an esterification reaction. The process involves the reaction of heptanone with glycolate to form the corresponding keto acid. This keto acid then undergoes esterification with ethanol to produce the target compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Reactants: Heptanone, glycolate, and ethanol.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Conditions: Controlled temperature and pressure to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,4-dioxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxyheptanoates.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,4-dioxoheptanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized as a flavoring agent in the food industry and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of Ethyl 2,4-dioxoheptanoate involves its interaction with various molecular targets. The compound’s keto groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active keto acid, which can further interact with biological targets .
Comparison with Similar Compounds
Ethyl 2,4-dioxoheptanoate can be compared with similar compounds such as:
- Ethyl 3-butyrylpyruvate
- Heptanoic acid, 2,4-dioxo-, ethyl ester
Uniqueness: this compound is unique due to its specific combination of keto and ester functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various applications, from flavoring agents to potential pharmaceutical intermediates .
Properties
IUPAC Name |
ethyl 2,4-dioxoheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-5-7(10)6-8(11)9(12)13-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAUJRWSYKLVHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC(=O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388307 | |
Record name | ethyl 2,4-dioxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36983-31-0 | |
Record name | ethyl 2,4-dioxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 2,4-dioxoheptanoate in the synthesis of Isoviagra?
A1: this compound serves as a crucial starting material in the multi-step synthesis of Isoviagra. The research paper describes its reaction with methylhydrazine as the initial step in a sequence leading to the formation of 4-amino-1-methyl-5-propyl-3-pyrazolecarboxamide []. This intermediate is then further modified to ultimately yield Isoviagra.
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